molecular formula C8H12N4S B2853973 4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine CAS No. 1557037-08-7

4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine

Cat. No.: B2853973
CAS No.: 1557037-08-7
M. Wt: 196.27
InChI Key: POLYZHGXDQFBSI-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine is a heterocyclic compound featuring a triazine ring substituted with cyclopropylmethyl and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines or nitriles, under acidic or basic conditions.

    Introduction of Substituents: The cyclopropylmethyl and methylsulfanyl groups are introduced via nucleophilic substitution reactions. For instance, the triazine ring can be reacted with cyclopropylmethyl halides and methylthiolates under suitable conditions to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl or methylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Alkyl halides, thiolates, and other nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazine: Lacks the amine group, which may affect its reactivity and biological activity.

    4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-ol: Contains a hydroxyl group instead of an amine, potentially altering its chemical properties and applications.

Uniqueness

4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine is unique due to the presence of both cyclopropylmethyl and methylsulfanyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and potential interactions with biological targets.

Properties

IUPAC Name

4-(cyclopropylmethyl)-6-methylsulfanyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4S/c1-13-8-11-6(4-5-2-3-5)10-7(9)12-8/h5H,2-4H2,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLYZHGXDQFBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)N)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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